molecular formula C23H29NO3 B13436000 Fenbutrazate-d4

Fenbutrazate-d4

Cat. No.: B13436000
M. Wt: 371.5 g/mol
InChI Key: BAQKJENAVQLANS-XLBLAKOUSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Fenbutrazate-d4 involves the incorporation of deuterium atoms into the Fenbutrazate molecule. The general synthetic route includes the esterification of 2-phenylbutyric acid with 2-(3-methyl-2-phenylmorpholino)ethanol-d4. The reaction conditions typically involve the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent . Industrial production methods may involve similar steps but on a larger scale with optimized conditions for higher yield and purity.

Chemical Reactions Analysis

Fenbutrazate-d4 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

Fenbutrazate-d4, like its non-deuterated counterpart, acts as a psychostimulant. It functions by increasing the release of norepinephrine and dopamine in the brain, leading to heightened alertness and reduced appetite . The molecular targets include norepinephrine and dopamine transporters, which are involved in the reuptake of these neurotransmitters. By inhibiting their reuptake, this compound increases the concentration of norepinephrine and dopamine in the synaptic cleft, enhancing their effects .

Comparison with Similar Compounds

Fenbutrazate-d4 is similar to other psychostimulants such as phenmetrazine and phendimetrazine. its deuterated form provides unique advantages in research applications due to its stability and distinguishability in mass spectrometry . Other similar compounds include:

This compound’s uniqueness lies in its deuterated form, which allows for more precise and accurate research applications.

Properties

Molecular Formula

C23H29NO3

Molecular Weight

371.5 g/mol

IUPAC Name

[1,1,2,2-tetradeuterio-2-(3-methyl-2-phenylmorpholin-4-yl)ethyl] 2-phenylbutanoate

InChI

InChI=1S/C23H29NO3/c1-3-21(19-10-6-4-7-11-19)23(25)27-17-15-24-14-16-26-22(18(24)2)20-12-8-5-9-13-20/h4-13,18,21-22H,3,14-17H2,1-2H3/i15D2,17D2

InChI Key

BAQKJENAVQLANS-XLBLAKOUSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC(=O)C(CC)C1=CC=CC=C1)N2CCOC(C2C)C3=CC=CC=C3

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OCCN2CCOC(C2C)C3=CC=CC=C3

Origin of Product

United States

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